(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, also known as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is the enzyme beta-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactosides .
Mode of Action
Beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, acts as a chromogenic substrate for the enzyme beta-D-galactosidase . When this compound is metabolized by the enzyme, it produces a green insoluble product . This interaction indicates the presence and activity of beta-D-galactosidase.
Biochemical Pathways
The compound beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is involved in the galactoside metabolic pathway . When metabolized by beta-D-galactosidase, it leads to the production of a green insoluble product . This product can be used as a marker to study the activity and function of beta-D-galactosidase in various biological systems.
Pharmacokinetics
Its interaction with beta-d-galactosidase suggests that it may be absorbed and metabolized in biological systems where this enzyme is present .
Result of Action
The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, results in the production of a green insoluble product when metabolized by beta-D-galactosidase . This product can be used to visually track the activity of the enzyme, providing valuable information about the role of beta-D-galactosidase in various biological processes.
Action Environment
The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is influenced by the presence and activity of beta-D-galactosidase Therefore, the efficacy and stability of this compound may vary depending on the biological environment and the abundance of this enzyme
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECOIVNOJUVCV-GZBLMMOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584810 | |
Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207598-26-3 | |
Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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